molecular formula C23H29N3O5 B579248 Z-Leu-Tyr-NH2 CAS No. 17263-42-2

Z-Leu-Tyr-NH2

Cat. No.: B579248
CAS No.: 17263-42-2
M. Wt: 427.501
InChI Key: IAYNHAFLVMMCRD-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Leu-Tyr-NH2: is a synthetic dipeptide composed of leucine and tyrosine residues. It is often used in biochemical research due to its stability and specific biological activities. .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:

    Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.

    Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).

    Coupling: the activated tyrosine to the protected leucine.

    Cleavage: of the peptide from the solid support and removal of protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Z-Gly-Phe-NH2
  • Z-Ser-Leu-NH2
  • Z-Gly-Leu-NH2

Comparison:

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYNHAFLVMMCRD-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.